6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid
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Overview
Description
6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a key intermediate, can be achieved through the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method provides a straightforward approach to obtaining the desired isoquinoline structure.
Industrial Production Methods
While specific industrial production methods for 6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid are not well-documented, the synthesis of related compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3,4-dihydroisoquinoline derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Reactions with acyl iso(thio)cyanates to form fused oxo- and thioxodihydropyrimidoisoquinolines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Acyl iso(thio)cyanates, aroyl chlorides, arylsulfonyl chlorides.
Major Products
The major products formed from these reactions include various fused heterocyclic compounds, such as pyrimidoisoquinolines and thiouracyloisoquinolines .
Scientific Research Applications
6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neuropathic pain.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with sigma-2 receptors, which are involved in intracellular calcium regulation and cholesterol homeostasis . By binding to these receptors, the compound can modulate various physiological processes, potentially leading to analgesic and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398): A highly selective sigma-2 receptor ligand with promising pharmacological properties.
6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride: A related compound with similar chemical structure and reactivity.
Uniqueness
6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a sigma-2 receptor ligand sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-24-15-10-13-7-9-20(12-14(13)11-16(15)25-2)18(23)19-8-5-3-4-6-17(21)22/h10-11H,3-9,12H2,1-2H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFMSEITKXMPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NCCCCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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